molecular formula C13H9N3O4 B14883408 4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid

4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid

Cat. No.: B14883408
M. Wt: 271.23 g/mol
InChI Key: JDRYEGIJJSJYDU-UHFFFAOYSA-N
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Description

4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as cyanoacetic acid, the pyrimidine ring can be constructed through a series of condensation reactions.

    Attachment of the Benzoic Acid Moiety: The benzoic acid group can be introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

Medicinal chemistry applications could include the investigation of this compound as a potential therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-((5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the pyrimidine or benzoic acid moieties.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil or cytosine, which also feature the pyrimidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

4-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H9N3O4/c14-5-10-7-16(13(20)15-11(10)17)6-8-1-3-9(4-2-8)12(18)19/h1-4,7H,6H2,(H,18,19)(H,15,17,20)

InChI Key

JDRYEGIJJSJYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)C#N)C(=O)O

Origin of Product

United States

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